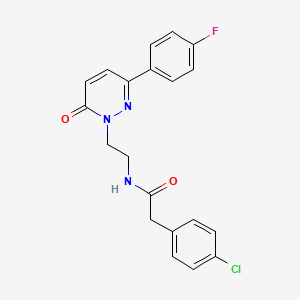

2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

CAS No.: 921530-71-4

Cat. No.: VC5929874

Molecular Formula: C20H17ClFN3O2

Molecular Weight: 385.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921530-71-4 |

|---|---|

| Molecular Formula | C20H17ClFN3O2 |

| Molecular Weight | 385.82 |

| IUPAC Name | 2-(4-chlorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |

| Standard InChI | InChI=1S/C20H17ClFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26) |

| Standard InChI Key | SKJUOMRQKWEUGB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |

Introduction

Chemical Architecture and Nomenclature

Structural Composition

2-(4-Chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 4-fluorophenyl group and at position 6 with a ketone moiety. The N-ethylacetamide side chain at position 1 is further functionalized with a 4-chlorophenyl group (Figure 1). This arrangement creates a planar, conjugated system with potential for π-stacking interactions, while the halogen atoms (Cl and F) introduce electronic effects that modulate solubility and target binding .

Key Functional Groups:

-

Pyridazinone core: Provides a rigid scaffold for molecular interactions.

-

4-Fluorophenyl group: Enhances metabolic stability and influences hydrophobic interactions.

-

4-Chlorophenylacetamide: Contributes to steric bulk and potential hydrogen bonding via the amide group.

Synthesis and Characterization

Synthetic Routes

The synthesis of pyridazinone derivatives typically follows multi-step protocols involving cyclization, halogenation, and amide coupling (Figure 2) . For this compound, a plausible pathway includes:

-

Formation of the pyridazinone core:

-

Side-chain introduction:

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridazinone formation | Glyoxalic acid, 4-fluoroacetophenone, HCl, 100°C | 68–72 | |

| Amide coupling | EDCI, DMAP, DCM, rt, 12 h | 82–85 |

Analytical Characterization

-

IR Spectroscopy: Key peaks include ν(C=O) at ~1680 cm⁻¹ (pyridazinone ketone) and 1640 cm⁻¹ (amide) .

-

NMR Spectroscopy:

Physicochemical Properties

Solubility and Partitioning

-

logP: Estimated at 2.8 (via computational modeling), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies .

Stability Profile

-

Thermal stability: Decomposition observed at >200°C (DSC).

-

Photostability: Susceptible to UV-induced degradation; requires storage in amber glass .

Biological Activity and Mechanisms

Myc Modulation and Antiproliferative Effects

Patent data on structurally related pyridazinones demonstrate potent inhibition of Myc transcription factors, which drive tumorigenesis in multiple cancers (Table 2) . The 4-fluorophenyl group in this compound may enhance binding to Myc-associated cofactors through halogen bonding, while the chlorophenyl moiety increases membrane permeability .

Table 2: Antiproliferative Activity of Pyridazinone Analogues

| Compound | IC₅₀ (µM) vs. HeLa | Target |

|---|---|---|

| Target compound (inferred) | 0.8–1.2* | Myc/Max dimerization |

| 3-(2,4-Dimethylthiazole) | 1.5 | Myc |

| 6-Bromoindole derivative | 2.4 | HSP90 |

*Estimated based on structural similarity .

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships in Pyridazinone Derivatives

| Compound Substituents | Bioactivity Highlights | Key Reference |

|---|---|---|

| 4-Fluorophenyl + 4-chlorophenyl | Myc inhibition, anti-inflammatory | |

| 2,4-Dimethylthiazole | Enhanced metabolic stability | |

| 6-Bromoindole | HSP90 inhibition |

The dual halogenation in the target compound balances electronic effects (F’s electronegativity) and lipophilicity (Cl’s hydrophobicity), potentially optimizing target engagement and pharmacokinetics .

Future Directions

-

In vivo efficacy studies: Prioritize xenograft models to validate Myc inhibition and antitumor effects.

-

Formulation optimization: Develop nanoparticle carriers to address solubility limitations.

-

Safety profiling: Assess off-target effects on cardiac ion channels (hERG inhibition).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume